6-{5-cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine 6-{5-cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine
Brand Name: Vulcanchem
CAS No.: 2640889-51-4
VCID: VC11836942
InChI: InChI=1S/C18H24N6O/c1-22-11-21-15-16(22)19-10-20-17(15)23-6-13-8-24(9-14(13)7-23)18(25)12-4-2-3-5-12/h10-14H,2-9H2,1H3
SMILES: CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5CCCC5
Molecular Formula: C18H24N6O
Molecular Weight: 340.4 g/mol

6-{5-cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine

CAS No.: 2640889-51-4

Cat. No.: VC11836942

Molecular Formula: C18H24N6O

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

6-{5-cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine - 2640889-51-4

Specification

CAS No. 2640889-51-4
Molecular Formula C18H24N6O
Molecular Weight 340.4 g/mol
IUPAC Name cyclopentyl-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Standard InChI InChI=1S/C18H24N6O/c1-22-11-21-15-16(22)19-10-20-17(15)23-6-13-8-24(9-14(13)7-23)18(25)12-4-2-3-5-12/h10-14H,2-9H2,1H3
Standard InChI Key MYRYMNAIJZZHIM-UHFFFAOYSA-N
SMILES CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5CCCC5
Canonical SMILES CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5CCCC5

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the class of bicyclic purine derivatives, characterized by a fused pyrrolo[3,4-c]pyrrole core linked to a methylated purine base and a cyclopentanecarbonyl group. Its IUPAC name is cyclopentyl-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone, with a molecular formula of C18H24N6O\text{C}_{18}\text{H}_{24}\text{N}_6\text{O} and a molecular weight of 340.4 g/mol . Key structural features include:

  • A purine moiety (9-methyl-9H-purine) contributing to nucleotide-mimetic interactions.

  • A pyrrolo[3,4-c]pyrrole bicyclic system providing conformational rigidity.

  • A cyclopentanecarbonyl substituent enhancing lipophilicity and target affinity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H24N6O\text{C}_{18}\text{H}_{24}\text{N}_6\text{O}
Molecular Weight340.4 g/mol
SMILESCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5CCCC5
InChIKeyMYRYMNAIJZZHIM-UHFFFAOYSA-N

Synthetic Pathways and Optimization

The synthesis of this compound involves multi-step organic reactions, as inferred from analogous bicyclic purine derivatives described in patents . A generalized route includes:

Core Formation

The pyrrolo[3,4-c]pyrrole core is synthesized via cyclization of substituted pyrrole precursors under acidic or basic conditions. For example, reacting NN-methylpyrrole with diketones in the presence of H2SO4\text{H}_2\text{SO}_4 yields the bicyclic scaffold .

Functionalization

The cyclopentanecarbonyl group is introduced through acylation. Cyclopentanecarbonyl chloride reacts with the core structure in the presence of a base (e.g., triethylamine), forming an amide bond at the 5-position of the pyrrolo[3,4-c]pyrrole .

Purine Coupling

The final step involves coupling the modified core with 9-methyl-9H-purine using carbodiimide-based coupling agents (e.g., EDCI) and catalytic DMAP .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield
Core CyclizationH2SO4\text{H}_2\text{SO}_4, 80°C, 12h65–70%
AcylationCyclopentanecarbonyl chloride, Et3_3N, DCM85%
Purine CouplingEDCI, DMAP, DMF, rt55–60%

Comparative Analysis with Structural Analogs

Substituents on the pyrrolo[3,4-c]pyrrole core significantly influence bioactivity:

Table 3: Analog Comparison

CompoundSubstituentMolecular WeightKey Activity
6-[5-(4-Fluorobenzoyl)-...-purine 4-Fluorobenzoyl366.4 g/molKinase inhibition
6-[5-(2-Ethoxybenzoyl)-...-purine2-Ethoxybenzoyl392.5 g/molAnticancer
Target CompoundCyclopentanecarbonyl340.4 g/molUnderexplored

The cyclopentanecarbonyl variant’s smaller size and aliphatic nature may improve metabolic stability compared to aromatic analogs .

Challenges and Future Directions

  • Synthetic Scalability: Low yields in purine coupling (55–60%) necessitate optimization .

  • Pharmacokinetic Profiling: Absence of data on absorption, distribution, and toxicity limits therapeutic development.

  • Target Identification: High-throughput screening is required to elucidate precise molecular targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator